molecular formula C10H20O B091429 2-Cycloheptylpropan-2-ol CAS No. 16624-02-5

2-Cycloheptylpropan-2-ol

Cat. No.: B091429
CAS No.: 16624-02-5
M. Wt: 156.26 g/mol
InChI Key: LFNOSERJRPEZBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cycloheptylpropan-2-ol is a secondary alcohol characterized by a cycloheptyl group attached to the central carbon of a propan-2-ol backbone. While specific data on this compound are absent in the provided evidence, comparisons with structurally analogous alcohols (e.g., substituted propan-2-ols) can elucidate its behavior.

Properties

CAS No.

16624-02-5

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

IUPAC Name

2-cycloheptylpropan-2-ol

InChI

InChI=1S/C10H20O/c1-10(2,11)9-7-5-3-4-6-8-9/h9,11H,3-8H2,1-2H3

InChI Key

LFNOSERJRPEZBS-UHFFFAOYSA-N

SMILES

CC(C)(C1CCCCCC1)O

Canonical SMILES

CC(C)(C1CCCCCC1)O

Synonyms

α,α-Dimethylcycloheptanemethanol

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-cycloheptylpropan-2-ol with key analogs from the evidence, focusing on molecular features, substituent effects, and inferred properties.

2-(Thiophen-2-yl)propan-2-ol ()

  • Structure : Features a thiophene (aromatic 5-membered ring) substituent instead of cycloheptyl.
  • Key Differences: Polarity: Thiophene’s aromaticity introduces π-electron density, enhancing polarity compared to the nonpolar cycloheptyl group. This likely increases solubility in polar solvents. Reactivity: The thiophene ring may participate in electrophilic substitution reactions, whereas cycloheptyl groups undergo saturated hydrocarbon reactions (e.g., hydrogenation). Applications: Used in synthetic routes for heterocyclic compounds .

1-Chloro-2-methyl-2-propanol ()

  • Structure : Chlorine substituent on the central carbon.
  • Key Differences :
    • Electron Effects : Chlorine’s electron-withdrawing nature increases the hydroxyl group’s acidity compared to cycloheptylpropan-2-ol.
    • Reactivity : Prone to nucleophilic substitution (e.g., Cl → OH or other groups). Safety data indicate significant skin/eye irritation risks .
    • Physical Properties : Smaller substituent (methyl) likely reduces boiling point relative to bulkier cycloheptyl analogs.

2-Methylpropan-2-ol (tert-Butanol) (Inferred from )

  • Structure : Branched tert-butyl group instead of cycloheptyl.
  • Key Differences :
    • Steric Hindrance : tert-Butyl’s compact structure reduces steric hindrance compared to the larger cycloheptyl group.
    • Volatility : Lower molecular weight (74.12 g/mol vs. ~156.27 g/mol for cycloheptylpropan-2-ol) results in higher volatility.
    • Applications : Common solvent and intermediate in organic synthesis .

Pharmaceutical Propan-2-ol Derivatives ()

  • Examples: (2RS)-1-[2-(2-Methoxyethyl)-phenoxy]-3-[(1-methylethyl)amino]propan-2-ol (CAS 163685-38-9).
  • Key Differences: Functional Groups: Additional amino and methoxy groups enhance hydrogen-bonding capacity, improving aqueous solubility compared to cycloheptylpropan-2-ol. Applications: Used as pharmaceutical impurities or intermediates, highlighting the role of substituents in bioactivity .

Comparative Data Table

Compound Molecular Formula Substituent Key Properties/Applications Evidence Source
This compound* C₁₀H₂₀O Cycloheptyl High steric bulk, low polarity (inferred) N/A
2-(Thiophen-2-yl)propan-2-ol C₇H₁₀OS Thiophene Aromatic reactivity, synthetic applications
1-Chloro-2-methyl-2-propanol C₄H₉ClO Chlorine, methyl High reactivity, irritant
2-Methylpropan-2-ol C₄H₁₀O tert-Butyl Solvent, volatile
Pharmaceutical impurity C₁₅H₂₅NO₃ Methoxyethyl, amino Pharmaceutical intermediate

*Inferred properties due to absence of direct data.

Research Implications

  • Steric Effects : The cycloheptyl group’s size may hinder reaction kinetics in substitution or oxidation reactions compared to smaller analogs.
  • Solubility: Nonpolar cycloheptyl likely reduces water solubility, favoring use in nonpolar media or as a lipophilic moiety in drug design.
  • Safety Profile: Unlike 1-chloro-2-methyl-2-propanol , this compound’s lack of electronegative substituents may lower acute toxicity risks.

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